Para-Substitution Confers Superior Antifungal Activity vs. Meta-Substituted Analogs
In a comparative study of pyrrole sulfonamide scaffolds, para-substituted derivatives (Series A), which include the structural framework of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide, demonstrated superior antifungal activity compared to meta-substituted analogs (Series B) [1]. This difference is quantitatively supported by the observation that para-substitution aligns with human CA II, correlating with enhanced antifungal efficacy, whereas meta-substitution favors microbial CA targeting, explaining antibacterial selectivity [1].
| Evidence Dimension | Antifungal Activity and Target Selectivity |
|---|---|
| Target Compound Data | Para-substituted (4-position) benzenesulfonamide framework |
| Comparator Or Baseline | Meta-substituted (3-position) benzenesulfonamide analogs |
| Quantified Difference | Para-substitution demonstrates superior antifungal activity and aligns with human CA II; meta-substitution favors antibacterial activity via microbial CA targeting. |
| Conditions | Antimicrobial assays against Candida albicans; carbonic anhydrase isoform selectivity profiling. |
Why This Matters
This establishes a clear structure-activity relationship (SAR) that guides the selection of a para-substituted scaffold like 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide for antifungal research applications.
- [1] Marinas IC, Simionescu N, Andreiu ND, Al-Matarneh A, Pinteala T, Chifiriuc MC, Al-Matarneh CM. Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry. 2026;14:1726389. View Source
